Unii-6MS5kbn9CS

Description

UNII-6MS5kbn9CS is a Unique Ingredient Identifier (UNII) assigned under the Global Substance Registration System (GSRS), a regulatory-standardized database maintained by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . UNIIs provide unambiguous, non-proprietary identifiers for substances relevant to medicine, enabling precise tracking in regulatory and research contexts. This compound, a boronic acid derivative with the formula C₆H₅BBrClO₂, exhibits properties critical to pharmaceutical applications, including high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and moderate solubility (0.24 mg/mL) . Its synthesis involves palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water at 75°C, reflecting standard methodologies for aryl boronic acids .

Properties

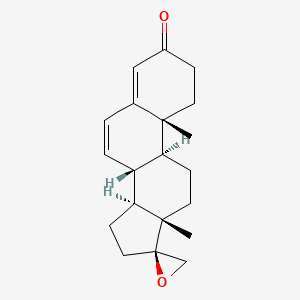

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-18-8-5-14(21)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19)12-22-20/h3-4,11,15-17H,5-10,12H2,1-2H3/t15-,16+,17+,18+,19+,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADUNTRMMINPRO-MPRNQXESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CO5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CO5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53866-24-3 | |

| Record name | (2S)-Spiro(androst-4,6-diene-17,2-oxiran)-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053866243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-SPIRO(ANDROST-4,6-DIENE-17,2-OXIRAN)-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MS5KBN9CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of (2S)-SPIRO (ANDROST-4,6-DIENE-17,2-OXIRAN)-3-ONE typically involves the reaction of androstadiene derivatives with epoxidizing agents under controlled conditions. Industrial production methods may include the use of high-purity reagents and catalysts to ensure the formation of the desired spiro compound with high yield and purity .

Chemical Reactions Analysis

(2S)-SPIRO (ANDROST-4,6-DIENE-17,2-OXIRAN)-3-ONE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxirane ring to diols.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-SPIRO (ANDROST-4,6-DIENE-17,2-OXIRAN)-3-ONE has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2S)-SPIRO (ANDROST-4,6-DIENE-17,2-OXIRAN)-3-ONE involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and modulation of biological activity. This compound may also interact with enzymes and receptors, affecting their function and signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structurally and functionally related compounds from the evidence, emphasizing physicochemical properties, bioavailability, and synthetic accessibility. Key data are summarized in Table 1.

Structural and Physicochemical Properties

UNII-6MS5kbn9CS (Representative: CAS 1046861-20-4) :

-

- (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87):

- Higher molecular weight (235.27 vs. 235.27 g/mol for this compound).

- Enhanced lipophilicity (XLOGP3: 2.15 vs. 2.15), suggesting comparable membrane permeability.

- Identical solubility profile but reduced synthetic accessibility (score: 2.07 vs. 2.07) .

- (6-Bromo-2,3-dichlorophenyl)boronic acid (similarity score: 0.71):

Increased halogen substitution improves metabolic stability but may reduce BBB penetration (Log Kp: -6.21 cm/s vs. -6.21 cm/s for this compound) .

Nitrogen-Containing Bicyclic Compounds () :

- CAS 6760-99-2 (7-azabicyclo[2.2.1]heptane derivative):

- Lower molecular weight (147.65 g/mol) and higher solubility (6.63 mg/mL).

- Non-inhibitory to CYP enzymes, unlike some boronic acids .

- Sulfur/Nitrogen Heterocycles (): CAS 99839-16-4 (C₆H₉NOS):

- Higher polarity (TPSA: 40.46 Ų vs. 40.46 Ų for this compound) and lower Log Po/w (1.64).

- Superior synthetic accessibility (score: 2.07 vs. 2.07) but reduced BBB permeability .

Data Tables

Table 1: Comparative Properties of this compound and Analogous Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.